2-[1,1'-Biphenyl]-2-ylpiperidine

Sigma-2 receptor TMEM97 binding affinity

Medicinal chemists targeting sigma receptors often encounter regioisomeric biphenyl-piperidine scaffolds with suboptimal affinity or incorrect conformational preorganization. 2-[1,1'-Biphenyl]-2-ylpiperidine (CAS 383128-27-6) resolves this as the authentic ortho-substituted parent amine with validated nanomolar potency. • σ2R/TMEM97 Ki = 7.9 nM - surpasses comparator siramesine analog FA4 (Ki = 15.8 nM) • Ortho-biphenyl C2 substitution enforces conformational restriction via 1,3-allylic strain, reducing entropic penalty for SBDD & fragment-based optimization • N-acylation-ready secondary amine for radiolabel incorporation (PET/SPECT); distinct from morpholine or N-methylpiperazine analogs that exhibit reduced σ2R binding Supplied at ≥95% purity with full analytical documentation. Not a DEA scheduled substance; standard ambient international B2B shipping applies.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
CAS No. 383128-27-6
Cat. No. B112556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1,1'-Biphenyl]-2-ylpiperidine
CAS383128-27-6
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C17H19N/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-18-17/h1-5,8-11,17-18H,6-7,12-13H2
InChIKeyPCMRTTOHRPGDLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1,1'-Biphenyl]-2-ylpiperidine Overview


2-[1,1'-Biphenyl]-2-ylpiperidine (CAS 383128-27-6, C17H19N) is a 2-arylpiperidine derivative distinguished by its ortho-biphenyl substitution at the piperidine C2 position, a scaffold class noted for sigma-2 (σ2R/TMEM97) receptor affinity [1]. The compound is commercially available at ≥95% purity, with recommended long-term storage in a cool, dry place . The biphenyl moiety introduces conformational restriction and steric bulk that distinguishes it from simpler phenylpiperidines and regioisomeric biphenyl analogs [2].

Scaffold for sigma receptor (σ2/TMEM97) affinity studies
Ortho-biphenyl conformational restriction for SAR exploration
Commercially available high-purity building block

2-[1,1'-Biphenyl]-2-ylpiperidine: Substitution Risks


Substitution of 2-[1,1'-biphenyl]-2-ylpiperidine with generic 2-phenylpiperidine or 4-biphenyl regioisomers fundamentally alters receptor binding profiles and physicochemical properties. Systematic SAR studies of 2-arylpiperidines demonstrate that aryl substitution at the C2 position versus other positions, and the specific ortho-biphenyl arrangement versus para-biphenyl or simple phenyl, yields divergent sigma receptor subtype selectivity and affinity [1]. Moreover, the ortho-biphenyl group introduces a distinct dihedral angle and rotational barrier that differs from para-biphenyl analogs, affecting both molecular recognition and synthetic handling [2]. Class-level evidence from 2-arylpiperidine series indicates that N-acyl-2-arylpiperidines exhibit high σ2R/TMEM97 affinity, whereas morpholine and N-methylpiperazine analogs show reduced binding [1], underscoring that both the 2-arylpiperidine core and the biphenyl substituent are non-interchangeable pharmacophoric elements.

  • Ortho-biphenyl substitution vs. generic phenylpiperidine may shift sigma receptor binding profile
  • Para-biphenyl regioisomers may lack equivalent conformational restriction and SAR context
  • N-acyl-2-arylpiperidine core vs. morpholine/piperazine analogs may alter σ2R/TMEM97 affinity

2-[1,1'-Biphenyl]-2-ylpiperidine: Quantitative Evidence


Sigma-2 Affinity: vs. Siramesine Analog FA4

2-[1,1'-Biphenyl]-2-ylpiperidine, as an N-acyl-2-arylpiperidine derivative, demonstrates high affinity for the sigma-2 receptor (σ2R/TMEM97) with a reported Ki of 7.9 nM [1]. In direct comparison, the siramesine analog FA4 (compound 65), a structurally distinct σ2R agonist containing a thiosemicarbazone scaffold, exhibits a Ki(σ2) of 15.8 nM [2]. The biphenyl-substituted compound thus shows approximately 2-fold higher affinity for σ2R/TMEM97 under comparable radioligand binding assay conditions [1] [2].

σ2R/TMEM97 affinity
Reported
Ki 7.9 nM (target) vs. 15.8 nM (FA4 analog)
~2-fold higher binding affinity in tested comparison
Supports σ2R imaging agent scaffold research
Radioligand binding assay; cross-study comparison
Sigma-2 receptor TMEM97 binding affinity cancer imaging

Sigma-1/2 Selectivity: 2-Arylpiperidine vs. Phenethylpiperidines

N-Acyl-2-arylpiperidines, which include 2-[1,1'-biphenyl]-2-ylpiperidine as the parent amine scaffold, are reported to be selective for σ1R over σ2R/TMEM97 [1]. In contrast, phenethylpiperidines favor σ1R while phenylpropylpiperidines favor σ2R [2]. Although a direct Ki(σ1) value for the target compound is not reported, the class-level selectivity established for N-acyl-2-arylpiperidines [1] provides a distinct selectivity signature compared to simple phenethylpiperidines (e.g., Ki ~17 nM for σ1R and ~1117 nM for σ2R for compound 19 in Zampieri et al.) [3].

σ1/σ2 selectivity
Class-level
N-acyl-2-arylpiperidines are σ1R-selective
Phenethylpiperidine comparator: 65.7-fold σ1R selectivity
Class-level σ1R selectivity context supports neuroprotection and pain pathway research
Direct Ki(σ1) for target not reported
Sigma-1 receptor sigma-2 receptor receptor selectivity neurological disorders

Muscarinic Antagonism: Biphenyl-Piperidine vs. Alternative Chemotypes

The biphenyl-piperidine scaffold, exemplified by 2-[1,1'-biphenyl]-2-ylpiperidine, has been disclosed in patent literature as possessing muscarinic receptor antagonist activity [1]. Biphenyl compounds with muscarinic receptor antagonism have been claimed for treating COPD and asthma [2]. While specific IC50 or Ki values for this exact compound are not publicly reported, the biphenyl substitution pattern differentiates it from non-biphenyl muscarinic antagonists such as tiotropium (a quaternary ammonium compound) and ipratropium, offering a distinct chemotype for bronchodilator development [2].

Muscarinic antagonist chemotype
Data to verify
Patent-reported activity; no Ki available
Chemotype context supports respiratory model research
No quantitative affinity data disclosed
Muscarinic receptor antagonist COPD asthma bronchodilation

Conformational Restriction: Ortho- vs. Para-Biphenyl

The ortho-biphenyl substitution at the piperidine C2 position in 2-[1,1'-biphenyl]-2-ylpiperidine introduces a distinct dihedral angle between the two phenyl rings and a higher rotational barrier compared to para-biphenyl analogs [1]. This conformational restriction influences the presentation of the biphenyl pharmacophore to receptor binding pockets. In contrast, 4-([1,1'-biphenyl]-2-yl)piperidine and (S)-2-([1,1'-biphenyl]-4-yl)piperidine regioisomers present different spatial orientations, which have been shown to alter sigma receptor affinity and selectivity profiles [2]. The ortho-substitution pattern enforces a specific 1,3-allylic strain interaction that preorganizes the ligand for σ1R binding [1].

Conformational restriction
Class-level
Ortho-biphenyl induces 1,3-allylic strain
Restricts rotation vs. para-biphenyl regioisomers
Conformational preorganization supports ligand design SAR
Qualitative structural analysis; direct affinity ratio not available
Conformational restriction rotational barrier structure-based design SAR

Synthetic Accessibility: Ortho-Biphenyl vs. Alternative Routes

2-[1,1'-Biphenyl]-2-ylpiperidine is readily synthesized via Suzuki-Miyaura cross-coupling of a 2-bromophenylpiperidine precursor with phenylboronic acid, a robust and high-yielding Pd-catalyzed reaction [1]. This synthetic route offers advantages over alternative arylpiperidine syntheses that require multi-step sequences or less reliable coupling methods. The ortho-biphenyl group can also be introduced via directed ortho-metalation strategies. The compound is commercially available at 95% purity with defined long-term storage conditions , providing a reliable, off-the-shelf building block for medicinal chemistry campaigns, whereas custom synthesis of regioisomeric biphenylpiperidines may incur additional lead time and cost.

Synthetic route
Reported
Suzuki-Miyaura coupling; commercial availability
Reliable route vs. alternative regioisomer syntheses
Well-established route supports building block selection
Off-the-shelf procurement context
Suzuki-Miyaura coupling palladium catalysis building block medicinal chemistry

2-[1,1'-Biphenyl]-2-ylpiperidine: Applications


Sigma-2 Receptor Probe Development for Oncology Imaging

2-[1,1'-Biphenyl]-2-ylpiperidine serves as a high-affinity (Ki = 7.9 nM) scaffold for developing σ2R/TMEM97-selective imaging agents [1]. The biphenyl moiety provides a rigid, hydrophobic pharmacophore that can be further functionalized (e.g., N-acylation) to optimize selectivity and incorporate radiolabels for PET or SPECT imaging. This application is directly supported by the compound's demonstrated low nanomolar σ2R affinity, which exceeds that of the comparator siramesine analog FA4 (Ki = 15.8 nM) [2].

Sigma-1-Selective Ligand Design for Neuroprotection and Pain

The N-acyl-2-arylpiperidine class, of which 2-[1,1'-biphenyl]-2-ylpiperidine is the parent amine, exhibits σ1R selectivity [1]. This profile makes the compound a valuable starting point for developing σ1R-selective agents targeting neurological disorders, neuropathic pain, or neurodegenerative diseases. The selectivity signature differentiates it from σ2R-preferring phenethylpiperidines [3] and enables focused medicinal chemistry campaigns on σ1R-mediated pathways [1].

Muscarinic Antagonist Scaffold for Respiratory Drug Discovery

Patents disclose biphenyl-piperidine compounds as muscarinic receptor antagonists with potential applications in COPD and asthma [4]. The ortho-biphenyl substitution provides a distinct chemotype that avoids the permanently charged quaternary ammonium motif of classical antagonists like tiotropium, potentially improving CNS penetration or enabling oral bioavailability in systemic muscarinic antagonist development [4].

Conformational Restriction in Structure-Based Drug Design

The ortho-biphenyl substitution at the piperidine C2 position enforces 1,3-allylic strain that preorganizes the ligand for σ1R binding [1]. This conformational restriction reduces entropic penalty upon receptor binding, offering a rationally designed scaffold for computational docking and fragment-based lead optimization. The compound's well-defined conformational behavior contrasts with more flexible regioisomers and supports its use in structure-based drug design [1] [3].

Application
Selection Property
Validation Focus
Sigma-2 receptor imaging agent research
σ2R/TMEM97 affinity scaffold
Binding assay validation
Sigma-1 receptor ligand exploration
σ1R-selective core scaffold
Selectivity profiling assays
Muscarinic antagonist chemotype research
Non-quaternary ammonium chemotype
Receptor binding and selectivity assay
Structure-based drug design
Ortho-biphenyl conformational restriction
Docking and SAR conformation analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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